molecular formula C6H6FN B130116 3-Fluoro-2-methylpyridine CAS No. 15931-15-4

3-Fluoro-2-methylpyridine

Cat. No.: B130116
CAS No.: 15931-15-4
M. Wt: 111.12 g/mol
InChI Key: IRIHSZDBTACXCT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a methyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of fluorinating agents and solvents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as a solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

Comparison with Similar Compounds

  • 2-Fluoro-3-methylpyridine
  • 4-Fluoro-2-methylpyridine
  • 2,3-Difluoropyridine

Comparison: 3-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different electronic properties and steric effects, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIHSZDBTACXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616342
Record name 3-Fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15931-15-4
Record name 3-Fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic route was employed to produce the 3-fluoro-2-methylpyridine derivatives described in the research?

A1: Both studies utilized a Suzuki coupling reaction to synthesize the target compounds. Specifically, 5-fluoro-6-methylpyridin-2-ylboronic acid was reacted with a halogenated benzene derivative (either 4-chloro-2-iodo-1-(trifluoromethyl)benzene [] or 4-chloro-2-iodo-1-(trifluoromethyl)benzene []) in the presence of a palladium catalyst and a base. This reaction resulted in the formation of a new carbon-carbon bond, yielding the desired 6-aryl-3-fluoro-2-methylpyridine derivatives.

Q2: How was the structure of the synthesized this compound derivatives confirmed?

A2: The researchers employed a combination of spectroscopic and analytical techniques to confirm the structure of the synthesized compounds. These included: * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule.* Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR): Offers detailed insights into the arrangement of hydrogen and carbon atoms within the molecule. * Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the molecular weight and purity of the compound.* Elemental Analysis (CHN): Confirms the elemental composition of the synthesized compound, verifying the expected ratios of carbon, hydrogen, and nitrogen. [, ]

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